Acetamide, N-benzyl-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H,6H-7-oxa-9-thia-1,2,3-triazafluoren-3-yl)-
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Overview
Description
N-benzyl-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrano-thieno-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrano-thieno-triazine core, followed by the introduction of the benzyl and acetamide groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-benzyl-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano-thieno-triazine derivatives, which share the core structure but differ in their substituents. Examples include:
- N-benzyl-2-(6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide
- N-benzyl-2-(6-ethyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide
Uniqueness
The uniqueness of N-benzyl-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. These differences can make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-benzyl-2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)acetamide |
InChI |
InChI=1S/C20H22N4O3S/c1-3-20(2)9-14-15(12-27-20)28-18-17(14)19(26)24(23-22-18)11-16(25)21-10-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3,(H,21,25) |
InChI Key |
GKSAGQJGFLATMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(N=N3)CC(=O)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
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